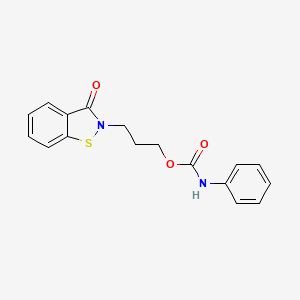
Propane, 1-((2-(ethenylseleno)ethyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1-((2-(ethenylseleno)ethyl)thio)- is an organic compound with the molecular formula C7H16SSe. This compound contains a total of 25 atoms, including 16 hydrogen atoms, 7 carbon atoms, 1 sulfur atom, and 1 selenium atom . The structure of this compound includes a propane backbone with a thioether linkage and an ethenylseleno group attached to it .
Vorbereitungsmethoden
The synthesis of Propane, 1-((2-(ethenylseleno)ethyl)thio)- involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of thiolate anions with alkyl halides . The preparation process typically includes the following steps:
Formation of Thiolate Anion: This is achieved by reacting a thiol with a base.
Reaction with Alkyl Halide: The thiolate anion then reacts with an alkyl halide to form the desired thioether compound.
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Propane, 1-((2-(ethenylseleno)ethyl)thio)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: The ethenylseleno group can participate in substitution reactions, where it can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propane, 1-((2-(ethenylseleno)ethyl)thio)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioethers and selenoethers.
Biology: The compound’s unique structure makes it useful in studying the biological roles of selenium and sulfur-containing compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs that target specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Propane, 1-((2-(ethenylseleno)ethyl)thio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioether and selenoether groups can participate in redox reactions, influencing cellular processes and signaling pathways . The compound’s ability to undergo thiol-ene “click” reactions makes it a versatile tool in chemical biology and materials science .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Propane, 1-((2-(ethenylseleno)ethyl)thio)- include other thioethers and selenoethers. Some examples are:
Ethyl Propyl Sulfide: A simple thioether with a similar sulfur linkage.
Vinyl Selenide: A compound with a selenium atom in a similar ethenyl configuration.
Methyl Selenide: Another selenoether with a simpler structure.
What sets Propane, 1-((2-(ethenylseleno)ethyl)thio)- apart is its unique combination of a thioether and an ethenylseleno group, which provides distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
90053-40-0 |
|---|---|
Molekularformel |
C7H16SSe |
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
1-(2-ethylselanylethylsulfanyl)propane |
InChI |
InChI=1S/C7H16SSe/c1-3-5-8-6-7-9-4-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
ZPODEPPQMMCTLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSCC[Se]CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



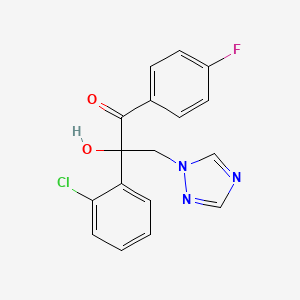




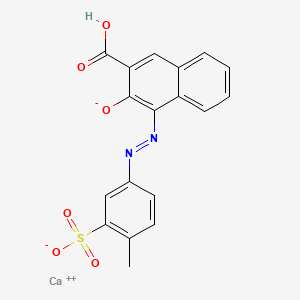
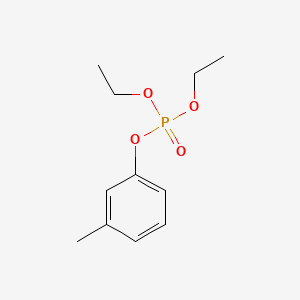

![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)

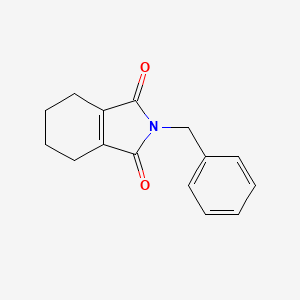
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)
